

Technical Support Center: Sandoz 58-035 Experiments

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Compound of Interest

Compound Name: Sandoz 58-035

Cat. No.: B1196694

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Welcome to the technical support center for **Sandoz 58-035**. This guide is designed for researchers, scientists, and drug development professionals to address common issues and provide standardized protocols for experiments involving this ACAT inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is **Sandoz 58-035** and what is its primary mechanism of action?

Sandoz 58-035 is a competitive inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT).[1] Its primary function is to block the esterification of cholesterol into cholesteryl esters, a key step in cellular cholesterol metabolism and storage. [2][1] By inhibiting ACAT, **Sandoz 58-035** leads to an accumulation of free cholesterol within the cell.[3]

Q2: What are the common research applications of **Sandoz 58-035**?

Sandoz 58-035 is widely used in research to:

- Inhibit the formation of foam cells, which are critical in the development of atherosclerosis.[3] [4]
- Study the role of cholesterol esterification in cell cycle progression and proliferation, particularly in vascular smooth muscle cells.[5]

- Investigate its potential as an anti-cancer agent by observing its effects on cell viability and invasion in cancer cell lines, such as prostate cancer.[6]
- Elucidate the pathways of cholesterol efflux and reverse cholesterol transport.[7][8]
- Serve as a tool in studies of steroidogenesis.[9]

Q3: How should **Sandoz 58-035** be stored?

Proper storage is crucial to maintain the stability and activity of **Sandoz 58-035**.

Storage Condition	Duration
Powder at -20°C	3 years
Powder at 4°C	2 years
In solvent at -80°C	6 months
In solvent at -20°C	1 month

Source: AbMole BioScience, MedchemExpress.com[1][10]

It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1][10]

Q4: What is the recommended solvent and solubility of **Sandoz 58-035**?

The recommended solvent is DMSO. The solubility in DMSO is approximately 15-16 mg/mL.[2]
[1] For in vivo experiments, a stock solution in DMSO can be further diluted in corn oil.[10]

Troubleshooting Guide for Inconsistent Results

Inconsistent results in experiments using **Sandoz 58-035** can arise from various factors, from compound handling to experimental design. This guide provides solutions to common problems.

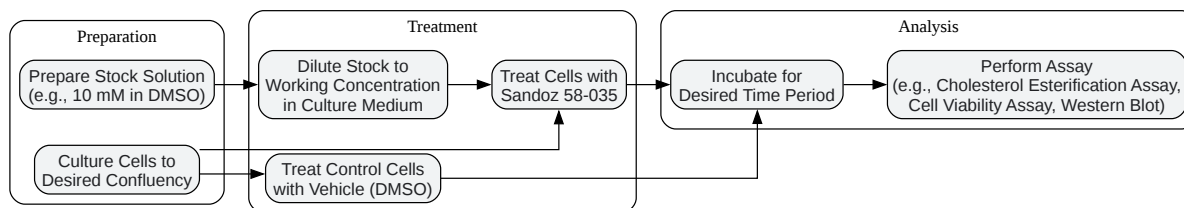
Problem	Potential Cause	Recommended Solution
Low or no inhibitory activity observed	Compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution.	Prepare fresh stock solutions from powder. Aliquot and store at -80°C for long-term use and -20°C for short-term use.[1][10]
Inadequate Concentration: The concentration of Sandoz 58-035 may be too low for the specific cell type or experimental conditions.	Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell line and experimental setup. Concentrations can range from μ M to low mM.[6]	
Precipitation in Media: The compound may precipitate when diluted into aqueous cell culture media.	Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to maintain solubility. Visually inspect the media for any signs of precipitation after adding the compound.	
High Cell Toxicity/Death	Excessive Free Cholesterol Accumulation: Inhibition of ACAT leads to an increase in free cholesterol, which can be toxic to cells, potentially destabilizing the plasma membrane.[3]	Reduce the concentration of Sandoz 58-035 or the incubation time. Co-treatment with agents that sequester free cholesterol in intracellular pools, like progesterone or U18666A, can mitigate toxicity. [3]
Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.	Use a minimal concentration of DMSO in your final culture medium. Always include a vehicle control (media with the same concentration of DMSO without Sandoz 58-035) in your experiments.	

Variability between experiments	Inconsistent Cell Conditions: Cell passage number, confluency, and overall health can significantly impact experimental outcomes.	Use cells within a consistent and low passage number range. Seed cells at a consistent density and ensure they are in a logarithmic growth phase at the start of the experiment.
Inconsistent Compound Handling: Differences in the preparation and dilution of Sandoz 58-035 can lead to variability.	Standardize the protocol for preparing and diluting the compound. Ensure complete dissolution in the solvent before further dilution into the media.	
Unexpected off-target effects	Complex Biological System: The observed effects may be downstream consequences of ACAT inhibition rather than a direct off-target effect. For example, ACAT inhibition can influence signaling pathways like ERK1/2. [5]	Carefully review the literature for known downstream effects of ACAT inhibition. Consider using another ACAT inhibitor with a different chemical structure to confirm that the observed effects are due to ACAT inhibition.

Experimental Protocols & Methodologies

General Protocol for In Vitro Inhibition of Cholesterol Esterification

This protocol provides a general workflow for treating cultured cells with **Sandoz 58-035** to inhibit cholesterol esterification.



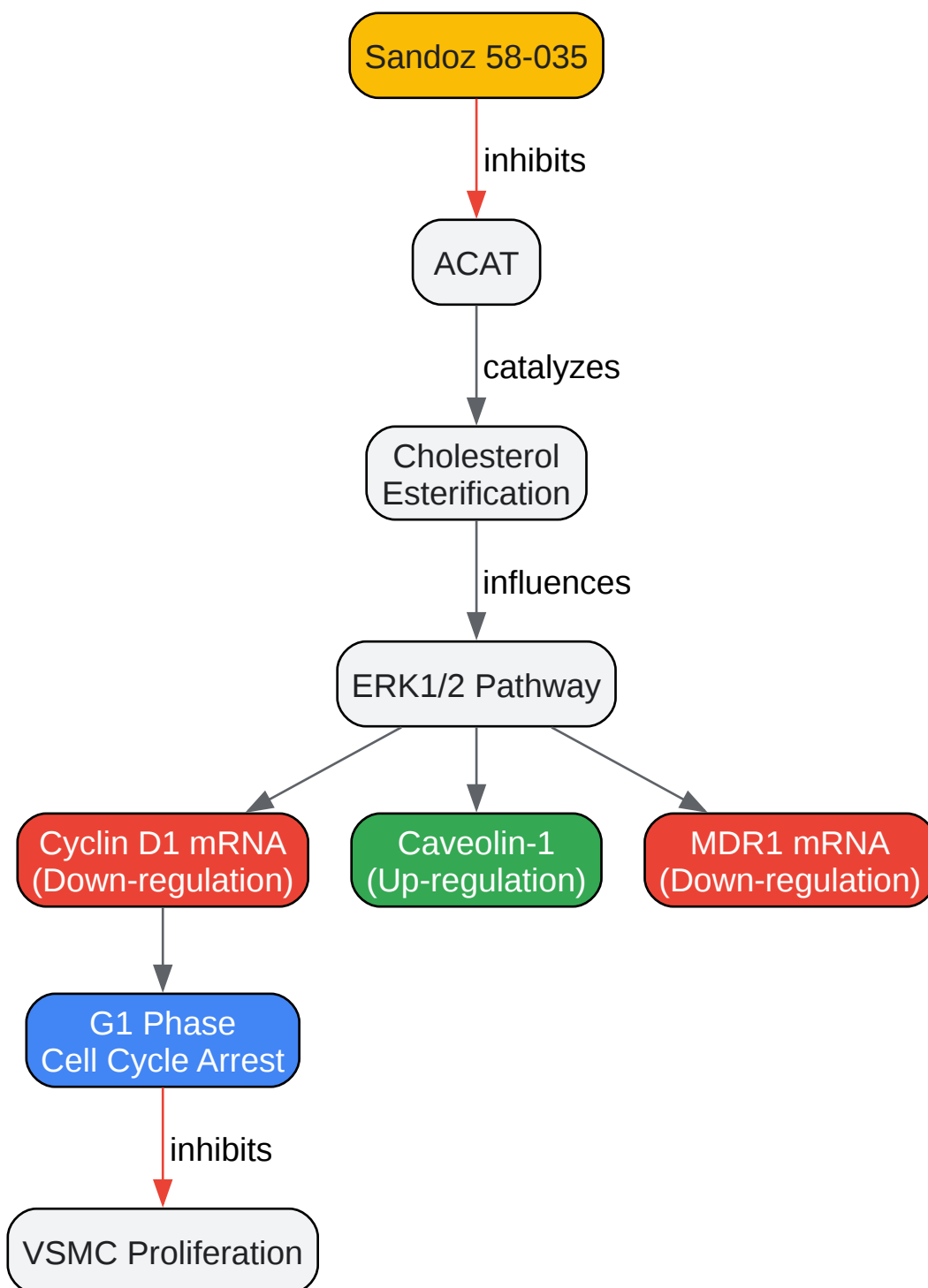
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General experimental workflow for in vitro studies with **Sandoz 58-035**.

- **Stock Solution Preparation:** Prepare a stock solution of **Sandoz 58-035** in DMSO (e.g., 10 mg/mL or a specific molarity).^[1] Store as aliquots at -80°C.^[10]
- **Cell Culture:** Plate cells at a desired density and allow them to adhere and grow to the appropriate confluency.
- **Treatment Preparation:** On the day of the experiment, thaw an aliquot of the **Sandoz 58-035** stock solution. Dilute the stock solution to the final desired concentration in pre-warmed cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically $\leq 0.5\%$).
- **Cell Treatment:** Remove the existing medium from the cells and replace it with the medium containing **Sandoz 58-035**. For control wells, use medium containing the same final concentration of DMSO.
- **Incubation:** Incubate the cells for the desired period (e.g., 18-48 hours), depending on the specific assay.^[4]^[11]
- **Analysis:** After incubation, proceed with the specific downstream analysis, such as measuring cholesterol ester levels, assessing cell viability, or analyzing protein expression.

Signaling Pathway Affected by Sandoz 58-035

Inhibition of cholesterol esterification by **Sandoz 58-035** in vascular smooth muscle cells has been shown to suppress serum-induced DNA synthesis by causing cell cycle arrest in the G1 phase. This effect is associated with the inhibition of the ERK1/2 mitogenic signaling pathway and subsequent downstream effects.[5]



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Signaling pathway affected by **Sandoz 58-035** in vascular smooth muscle cells.

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